molecular formula C15H16N2O2 B086522 N-(4-methoxyphenyl)-2-(methylamino)benzamide CAS No. 1029-08-9

N-(4-methoxyphenyl)-2-(methylamino)benzamide

Cat. No. B086522
CAS RN: 1029-08-9
M. Wt: 256.3 g/mol
InChI Key: ZYHZFRUUEAWJIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the reductive cyclization and esterification under solvent-free conditions. For instance, N-(4-methoxyphenyl)-related compounds were synthesized from precursors through processes such as N-benzylation, Leuckart reaction, acidic hydrolysis, and 'one-pot' cyclization methods using sodium dithionite as a reductive agent (Wang Yong-mei, 2007; P. Bhaskar et al., 2019).

Molecular Structure Analysis

Molecular structure analyses have been conducted using X-ray diffraction and DFT calculations, revealing details about crystal systems, lattice constants, and geometrical parameters. For example, a study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide demonstrated its crystallization in a triclinic system and provided insights into molecular geometry and vibrational frequencies (S. Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N-(4-methoxyphenyl)-related compounds include nucleophilic substitutions and cycloadditions, leading to various derivatives. These reactions play a crucial role in modifying the chemical structure for specific applications (V. H. Elferink, H. Bos, 2010).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are influenced by the molecular structure and substituents. For example, different polymorphs of related compounds exhibit distinct thermal behaviors, as seen in TKS159 forms α and β (T. Yanagi et al., 2000).

Chemical Properties Analysis

Chemical properties like reactivity and stability are determined through experimental and theoretical methods, including DFT studies. Such analyses provide insights into HOMO-LUMO gaps, molecular electrostatic potential maps, and thermodynamic properties, essential for understanding the chemical behavior of these compounds (S. Demir et al., 2015).

Scientific Research Applications

  • Structural Analysis and Antioxidant Activity : N-(4-methoxyphenyl)-2-(methylamino)benzamide has been structurally analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This research highlights its potential as an antioxidant, as determined by DPPH free radical scavenging tests (Demir et al., 2015).

  • Neuroleptic Activity : A compound structurally related to N-(4-methoxyphenyl)-2-(methylamino)benzamide showed significant neuroleptic activity. The study demonstrated a good correlation between structure and activity in benzamides, suggesting potential applications in treating psychosis (Iwanami et al., 1981).

  • Alzheimer's Disease Research : A molecular imaging probe related to N-(4-methoxyphenyl)-2-(methylamino)benzamide was used in PET imaging to quantify serotonin 1A receptor densities in Alzheimer's disease patients. This highlights its potential application in neuroimaging and neurodegenerative disease research (Kepe et al., 2006).

  • Corrosion Inhibition : N-(4-methoxyphenyl)-2-(methylamino)benzamide has been studied for its ability to inhibit the corrosion of mild steel in acidic conditions. The study combines experimental and computational approaches to understand its effectiveness as a corrosion inhibitor (Mishra et al., 2018).

  • Reactivity in Organic Synthesis : The compound has been involved in reactions producing both normal and abnormal products in the Bischler–Napieralski isoquinoline synthesis, indicating its reactivity in organic synthetic pathways (Doi et al., 1997).

  • Pharmaceutical Development : It has been used in the synthesis of key intermediates for antiasthmatic drugs, demonstrating its potential application in pharmaceutical development (Wang Yong-mei, 2007).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-16-14-6-4-3-5-13(14)15(18)17-11-7-9-12(19-2)10-8-11/h3-10,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHZFRUUEAWJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397504
Record name N-(4-methoxyphenyl)-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(methylamino)benzamide

CAS RN

1029-08-9
Record name N-(4-methoxyphenyl)-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MS Raghu, KNN Prasad, BK Jayanna… - Vietnam Journal of …, 2019 - Wiley Online Library
An efficient one‐pot synthesis of 2,3‐disubstituted quinazolin‐4(1H)‐ones has been developed via ruthenium oxide (RuO 2 ) nanoparticle catalyzed cyclocondensation method. Various …
Number of citations: 12 onlinelibrary.wiley.com
SW Park, H Choi, J Lee, YJ Lee, JM Ku, SY Lee… - Archives of pharmacal …, 2016 - Springer
Synthesis of indazolone derivatives, which exhibit diverse biological and pharmaceutical activities, were achieved by hypervalent λ 5 iodine reagents, such as iodoxybenzoic acid (IBX),-…
Number of citations: 17 link.springer.com
J Krishnan, K Ranjithkumar, A Dhakshinamoorthy - Molecular Catalysis, 2022 - Elsevier
Metal organic frameworks (MOFs) are one of the solid porous materials, frequently used as heterogeneous catalysts for organic transformations. In this aspect, we report here the …
Number of citations: 1 www.sciencedirect.com

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